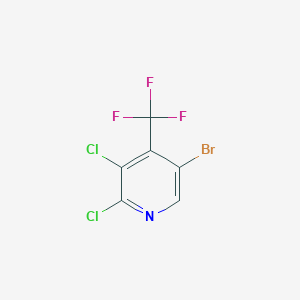
5-Bromo-2,3-dichloro-4-trifluoromethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,3-dichloro-4-trifluoromethylpyridine is a pyridine derivative with the molecular formula C6HBrCl2F3N. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dichloro-4-trifluoromethylpyridine typically involves the halogenation of pyridine derivatives. . The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of intermediates such as 2-chloro-5-(trifluoromethyl)pyridine. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to facilitate the desired transformations .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2,3-dichloro-4-trifluoromethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the replacement of halogen atoms.
Oxidation and Reduction: Though less common, these reactions can modify the pyridine ring or the substituents.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane or toluene are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can produce a range of substituted pyridines .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2,3-dichloro-4-trifluoromethylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-Bromo-2,3-dichloro-4-trifluoromethylpyridine involves its interaction with molecular targets, often through the formation of covalent bonds or non-covalent interactions. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Another pyridine derivative with similar applications in agrochemicals.
5-Bromo-2-chloro-4-(trifluoromethyl)pyridine: Shares structural similarities and is used in similar contexts
Uniqueness
5-Bromo-2,3-dichloro-4-trifluoromethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, makes it particularly versatile in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C6HBrCl2F3N |
|---|---|
Molekulargewicht |
294.88 g/mol |
IUPAC-Name |
5-bromo-2,3-dichloro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6HBrCl2F3N/c7-2-1-13-5(9)4(8)3(2)6(10,11)12/h1H |
InChI-Schlüssel |
LIWGWTCCGAAIOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


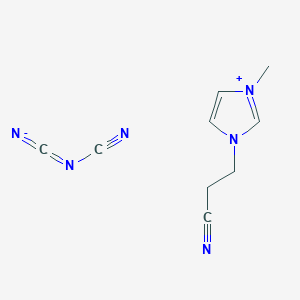
![(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12843245.png)

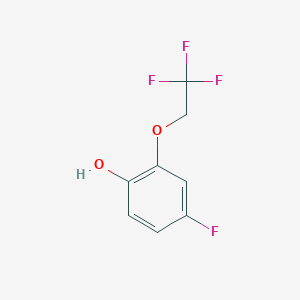
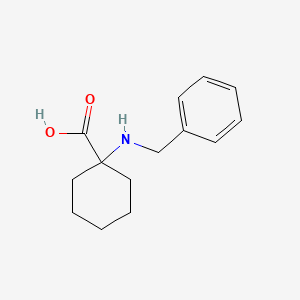

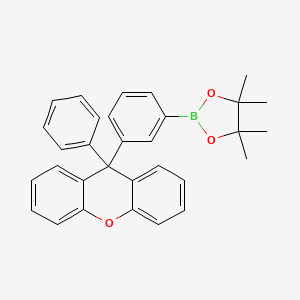
![Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)
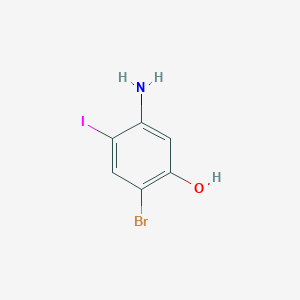
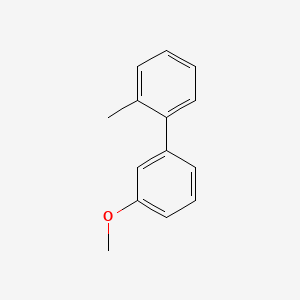

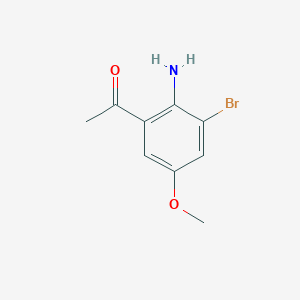
![(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One](/img/structure/B12843295.png)
![[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12843297.png)
